molecular formula C16H23NO2 B5649597 Methyl 4-[[cyclopropylmethyl(propyl)amino]methyl]benzoate

Methyl 4-[[cyclopropylmethyl(propyl)amino]methyl]benzoate

Cat. No.: B5649597
M. Wt: 261.36 g/mol
InChI Key: QSXRMOLXRCPDAA-UHFFFAOYSA-N
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Description

Methyl 4-[[cyclopropylmethyl(propyl)amino]methyl]benzoate is an organic compound with the molecular formula C17H23NO2 This compound is characterized by a benzoate ester functional group, which is linked to a cyclopropylmethyl(propyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[cyclopropylmethyl(propyl)amino]methyl]benzoate typically involves a multi-step process. One common method includes the reaction of 4-formylbenzoic acid with cyclopropylmethylamine and propylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified using techniques like crystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[cyclopropylmethyl(propyl)amino]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-[[cyclopropylmethyl(propyl)amino]methyl]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[[cyclopropylmethyl(propyl)amino]methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[[cyclopropylmethyl)amino]methyl]benzoate
  • Methyl 3-(aminomethyl)benzoate hydrochloride

Uniqueness

Methyl 4-[[cyclopropylmethyl(propyl)amino]methyl]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl(propyl)amino group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 4-[[cyclopropylmethyl(propyl)amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-10-17(11-13-4-5-13)12-14-6-8-15(9-7-14)16(18)19-2/h6-9,13H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXRMOLXRCPDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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